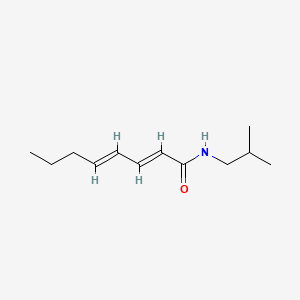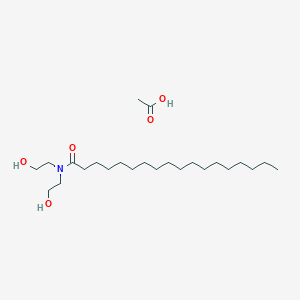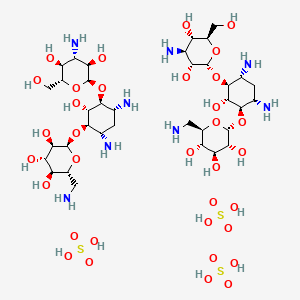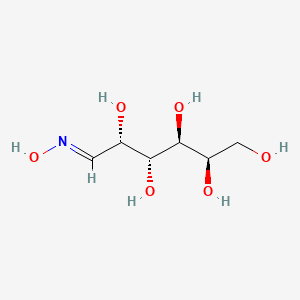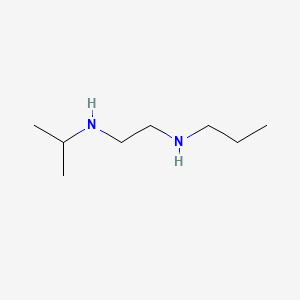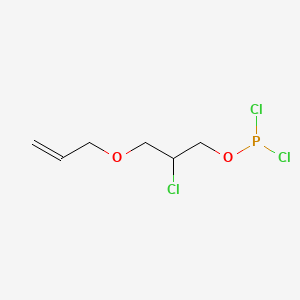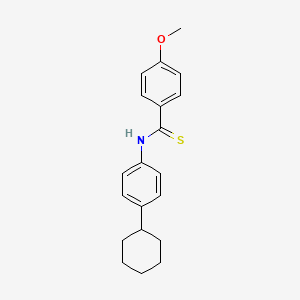![molecular formula C10H18N2O2 B12647396 N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide CAS No. 1135-47-3](/img/structure/B12647396.png)
N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditolylmethane, also known as di-p-tolylmethane, is an organic compound with the molecular formula C15H16. It is a hydrocarbon that consists of two tolyl groups attached to a central methane carbon. This compound is known for its use as a high boiling point organic solvent and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ditolylmethane can be synthesized through the condensation of toluene and formaldehyde in the presence of sulfuric acid. The reaction mixture is then extracted, neutralized, distilled, and filtered to obtain the product. The fraction collected between 285°C and 310°C is typically used as the final product .
Industrial Production Methods
In industrial settings, the production of ditolylmethane follows a similar synthetic route. The process involves the use of toluene and formaldehyde, with sulfuric acid acting as a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Ditolylmethane undergoes various chemical reactions, including:
Oxidation: Ditolylmethane can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form more saturated hydrocarbons.
Substitution: The aromatic rings in ditolylmethane can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Ditolylmethane has several applications in scientific research, including:
Chemistry: Used as a high boiling point solvent in various chemical reactions and processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of ditolylmethane involves its interaction with molecular targets and pathways within biological systems. It can act as a solvent, facilitating the dissolution and transport of other molecules. Additionally, its aromatic rings can participate in π-π interactions with other aromatic compounds, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethane: Similar structure but with phenyl groups instead of tolyl groups.
Benzylbenzene: Another similar compound with a benzyl group attached to a benzene ring.
Diindolylmethane: Contains indole groups instead of tolyl groups.
Uniqueness
Ditolylmethane is unique due to the presence of two tolyl groups, which impart specific chemical and physical properties. Its high boiling point and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
1135-47-3 |
|---|---|
Formule moléculaire |
C10H18N2O2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide |
InChI |
InChI=1S/C10H18N2O2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h7-10H,1-6H2,(H,11,13)(H,12,14) |
Clé InChI |
KIOWTPKBYBFHGX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CNC=O)CNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)



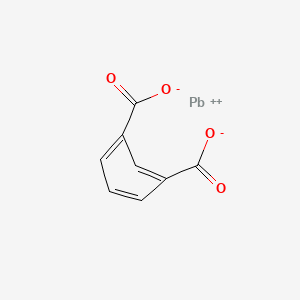
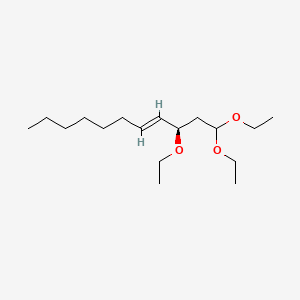
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)
